Cas no 623586-00-5 (benzyl (3R)-3-methylpiperazine-1-carboxylate)
benzyl (3R)-3-methylpiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (R)-Benzyl 3-methylpiperazine-1-carboxylate
- (R)-4-Benzoxycarbonyl-2-methylpiperazine
- (3R)-1-Benzyloxycarbonyl-3-methylpiperazine
- (R)-4-CBZ-2-METHYLPIPERAZINE
- 1-Cbz-(R)-3-methylpiperazine
- benzyl (3R)-3-methylpiperazine-1-carboxylate
- (R)-1-CBZ-3-METHYL-PIPERAZINE
- 4-CBZ-(R)-2-Methyl piperazine
- (R)-1-CBz-3-methylpiperazine
- PubChem15223
- JRPIQMPFKMFAOX-LLVKDONJSA-N
- SB11606
- AB0025880
- ST2414487
- TC
- A26367
- DTXSID20654160
- MFCD08276257
- CS-0028238
- DS-13127
- 623586-00-5
- AC-983
- SCHEMBL13490134
- AKOS016842500
- DB-336208
- DB-031445
-
- MDL: MFCD09029383
- Inchi: 1S/C13H18N2O2/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m1/s1
- InChI Key: JRPIQMPFKMFAOX-LLVKDONJSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCN[C@H](C)C1)=O
Computed Properties
- Exact Mass: 270.11400
- Monoisotopic Mass: 234.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6
- XLogP3: 1.4
Experimental Properties
- Color/Form: White to Yellow Liquid
- Density: 1.1±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 358.0±30.0 °C at 760 mmHg
- Flash Point: 170.3±24.6 °C
- Refractive Index: 1.53
- PSA: 41.57000
- LogP: 2.68560
benzyl (3R)-3-methylpiperazine-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:2-8 °C
benzyl (3R)-3-methylpiperazine-1-carboxylate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
benzyl (3R)-3-methylpiperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0421-1g |
(R)-1-Cbz-3-methyl-piperazine |
623586-00-5 | 97% | 1g |
661.47CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0421-5g |
(R)-1-Cbz-3-methyl-piperazine |
623586-00-5 | 97% | 5g |
2527.17CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0421-25g |
(R)-1-Cbz-3-methyl-piperazine |
623586-00-5 | 97% | 25g |
8310.82CNY | 2021-05-07 | |
| Chemenu | CM120171-5g |
(R)-1-Cbz-3-methylpiperazine |
623586-00-5 | 95+% | 5g |
$281 | 2021-08-06 | |
| AstaTech | 56834-0.25/G |
(R)-1-CBZ-3-METHYL-PIPERAZINE |
623586-00-5 | 95% | 0.25g |
$86 | 2023-09-17 | |
| AstaTech | 56834-1/G |
(R)-1-CBZ-3-METHYL-PIPERAZINE |
623586-00-5 | 95% | 1g |
$150 | 2023-09-17 | |
| AstaTech | 56834-5/G |
(R)-1-CBZ-3-METHYL-PIPERAZINE |
623586-00-5 | 95% | 5g |
$480 | 2023-09-17 | |
| Ambeed | A182288-100mg |
(R)-1-Cbz-3-methylpiperazine |
623586-00-5 | 95% | 100mg |
$10.0 | 2025-04-18 | |
| Ambeed | A182288-250mg |
(R)-1-Cbz-3-methylpiperazine |
623586-00-5 | 95% | 250mg |
$12.0 | 2025-04-18 | |
| Ambeed | A182288-1g |
(R)-1-Cbz-3-methylpiperazine |
623586-00-5 | 95% | 1g |
$15.0 | 2025-04-18 |
benzyl (3R)-3-methylpiperazine-1-carboxylate Suppliers
benzyl (3R)-3-methylpiperazine-1-carboxylate Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on benzyl (3R)-3-methylpiperazine-1-carboxylate
Recent Advances in the Application of Benzyl (3R)-3-methylpiperazine-1-carboxylate (CAS: 623586-00-5) in Chemical Biology and Pharmaceutical Research
Benzyl (3R)-3-methylpiperazine-1-carboxylate (CAS: 623586-00-5) is a chiral piperazine derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have highlighted its potential as a building block for the development of novel therapeutics with improved pharmacokinetic properties and reduced side effects.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of benzyl (3R)-3-methylpiperazine-1-carboxylate in the synthesis of potent dopamine D3 receptor antagonists. The researchers utilized this compound as a chiral scaffold to develop selective ligands with nanomolar affinity for the D3 receptor, which holds promise for the treatment of substance use disorders and Parkinson's disease. The stereospecific nature of the (3R)-configuration was found to be crucial for receptor binding affinity and selectivity, underscoring the importance of this specific enantiomer in drug design.
In the field of antimicrobial drug development, a 2024 research article in Bioorganic & Medicinal Chemistry Letters reported the incorporation of benzyl (3R)-3-methylpiperazine-1-carboxylate into novel quinolone derivatives. These compounds exhibited enhanced activity against drug-resistant strains of Mycobacterium tuberculosis, with improved membrane permeability attributed to the lipophilic benzyl group. The study also noted that the methyl substitution at the 3-position of the piperazine ring contributed to metabolic stability, addressing a common limitation of first-line tuberculosis medications.
Recent advancements in synthetic methodology have also focused on benzyl (3R)-3-methylpiperazine-1-carboxylate. A 2023 publication in Organic Process Research & Development described an efficient, scalable synthesis route for this compound with excellent enantiomeric excess (>99% ee) using asymmetric hydrogenation. This development is particularly significant for industrial-scale production, as it addresses previous challenges in obtaining the pure (R)-enantiomer in large quantities. The optimized process employs a chiral ruthenium catalyst system and achieves yields exceeding 85%, representing a substantial improvement over traditional resolution methods.
Pharmacokinetic studies of derivatives containing the benzyl (3R)-3-methylpiperazine-1-carboxylate moiety have revealed favorable absorption and distribution profiles. Research published in Drug Metabolism and Disposition (2024) demonstrated that compounds incorporating this structural element show enhanced blood-brain barrier penetration compared to their non-methylated counterparts, while maintaining acceptable metabolic stability. These findings suggest that benzyl (3R)-3-methylpiperazine-1-carboxylate may serve as a privileged structure for CNS-targeted drug development.
Looking forward, the unique properties of benzyl (3R)-3-methylpiperazine-1-carboxylate continue to inspire innovative applications in drug discovery. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation, as well as its use in the development of radiopharmaceuticals for diagnostic imaging. The compound's versatility, combined with recent synthetic and pharmacological advances, positions it as a valuable tool in the medicinal chemist's arsenal for addressing unmet medical needs across multiple therapeutic areas.
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